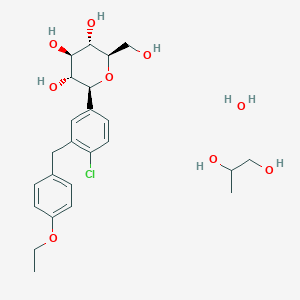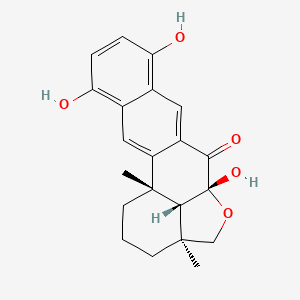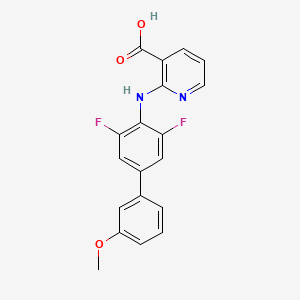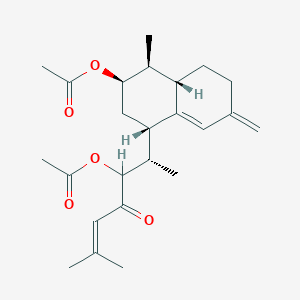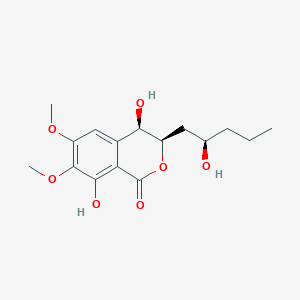
(3R,4R)-4,8-dihydroxy-3-((R)-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4,8-dihydroxy-3-((R)-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one is a hydroxybenzoic acid. It has a role as a metabolite.
Scientific Research Applications
Synthesis and Structure Elucidation
- The compound has been a subject in the field of synthetic chemistry, particularly in the synthesis of complex molecules. Kumaraswamy et al. (2014) achieved the total synthesis of related isochromanone compounds, highlighting key reactions such as catalytic enantioselective asymmetric epoxidation and an Alder–Rickert reaction for constructing the substituted phenyl ring (Kumaraswamy et al., 2014).
Pharmaceutical Research
- Research has shown that similar compounds play a role in pharmaceutical sciences. Thaisrivongs et al. (1987) describe the synthesis of angiotensinogen analogues containing an isochroman-1-one structure, demonstrating potent inhibitors of human plasma renin (Thaisrivongs et al., 1987).
Antioxidant Properties
- Manfredini et al. (2000) designed molecular combinations of antioxidants, including isochroman-1-one derivatives, that exhibited significant radical scavenging activities, suggesting their potential use as therapeutic agents in free radical damage-related pathologies (Manfredini et al., 2000).
Biological Activity
- Giles et al. (1996) investigated stereoselective isomerizations leading to compounds with the isochroman-1-one core, highlighting the relevance of such transformations in biological systems (Giles et al., 1996).
- Oliveira et al. (2011) isolated dihydroisocoumarin derivatives from endophytic fungi, demonstrating their antifungal and acetylcholinesterase inhibitory activities, a testament to the biological potential of such compounds (Oliveira et al., 2011).
properties
Product Name |
(3R,4R)-4,8-dihydroxy-3-((R)-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one |
|---|---|
Molecular Formula |
C16H22O7 |
Molecular Weight |
326.34 g/mol |
IUPAC Name |
(3R,4R)-4,8-dihydroxy-3-[(2R)-2-hydroxypentyl]-6,7-dimethoxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C16H22O7/c1-4-5-8(17)6-10-13(18)9-7-11(21-2)15(22-3)14(19)12(9)16(20)23-10/h7-8,10,13,17-19H,4-6H2,1-3H3/t8-,10-,13-/m1/s1 |
InChI Key |
YVVVQBLWJYKSII-ZDSQKVDBSA-N |
Isomeric SMILES |
CCC[C@H](C[C@@H]1[C@@H](C2=CC(=C(C(=C2C(=O)O1)O)OC)OC)O)O |
Canonical SMILES |
CCCC(CC1C(C2=CC(=C(C(=C2C(=O)O1)O)OC)OC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



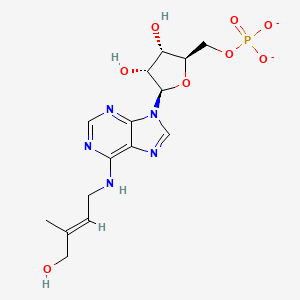
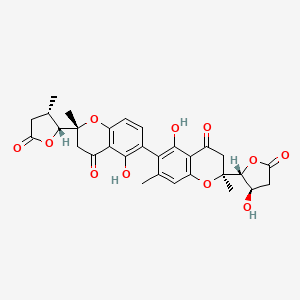
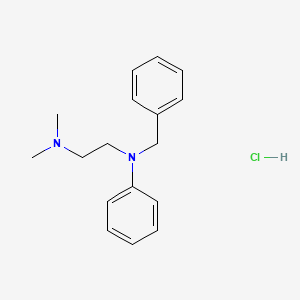
![4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid](/img/structure/B1265231.png)
![3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate](/img/structure/B1265232.png)
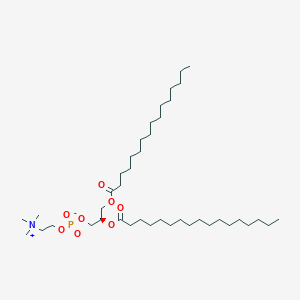
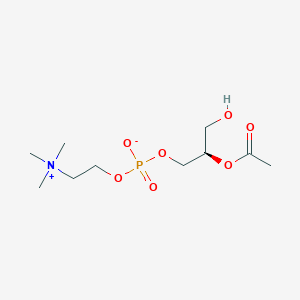
![(7R)-7-isopropenyl-4-methyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B1265237.png)
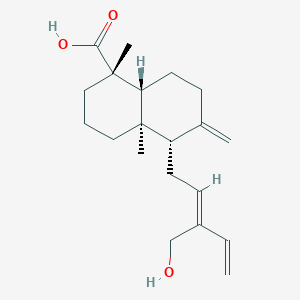
![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one](/img/structure/B1265239.png)
